

Spectroscopic Profile of 2-Methylbenzothiazole: An In-depth Technical Guide

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Compound of Interest

Compound Name: 2-Methylbenzothiazole

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Authored for researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the spectroscopic data for **2-Methylbenzothiazole**, a heterocyclic compound of significant interest in medicinal chemistry and material science. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in further research.

Introduction to 2-Methylbenzothiazole

2-Methylbenzothiazole is a bicyclic aromatic compound featuring a benzene ring fused to a thiazole ring, with a methyl group substituted at the 2-position. Its structural motif is a key component in a variety of biologically active molecules and functional materials. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and the structural elucidation of its derivatives. This guide presents a curated summary of its ^1H NMR, ^{13}C NMR, IR, and MS data, supported by detailed experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms.

^1H NMR Spectrum

The proton NMR spectrum of **2-Methylbenzothiazole** exhibits distinct signals corresponding to the aromatic protons of the benzothiazole ring system and the protons of the methyl group.

Table 1: ¹H NMR Spectroscopic Data for **2-Methylbenzothiazole**

Chemical Shift (δ) ppm	Multiplicity	Assignment
7.933	d	Aromatic H
7.769	d	Aromatic H
7.40	t	Aromatic H
7.32	t	Aromatic H
2.791	s	-CH ₃

¹³C NMR Spectrum

The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for **2-Methylbenzothiazole**

Chemical Shift (δ) ppm	Assignment
167.9	C=N
153.3	C-S
134.7	Ar-C
126.3	Ar-CH
125.0	Ar-CH
122.5	Ar-CH
121.7	Ar-CH
19.9	-CH ₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: FT-IR Spectroscopic Data for **2-Methylbenzothiazole**

Wavenumber (cm ⁻¹)	Assignment
3060	Aromatic C-H Stretch
2925	Aliphatic C-H Stretch
1600	C=N Stretch
1480, 1440	Aromatic C=C Stretch
750, 725	C-H Bending (ortho-disubstituted benzene)
690	C-S Stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Table 4: Mass Spectrometry Data for **2-Methylbenzothiazole**

m/z	Relative Intensity (%)	Assignment
149	100	[M] ⁺ (Molecular Ion)
148	85	[M-H] ⁺
108	45	[M-CH ₃ CN] ⁺
69	30	C ₄ H ₃ S ⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

- Sample Preparation: 5-10 mg of **2-Methylbenzothiazole** was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
- Instrumentation: ^1H and ^{13}C NMR spectra were recorded on a Bruker Avance III spectrometer operating at a proton frequency of 400 MHz and a carbon frequency of 100 MHz.
- ^1H NMR Acquisition: A standard pulse sequence was used with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans were accumulated.
- ^{13}C NMR Acquisition: A proton-decoupled pulse sequence was used with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 scans were accumulated.

Infrared (IR) Spectroscopy

- Sample Preparation: A thin film of neat **2-Methylbenzothiazole** was prepared between two potassium bromide (KBr) plates.
- Instrumentation: The IR spectrum was recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.
- Data Acquisition: The spectrum was acquired in the range of $4000\text{--}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} . A background spectrum of the clean KBr plates was recorded and subtracted from the sample spectrum.

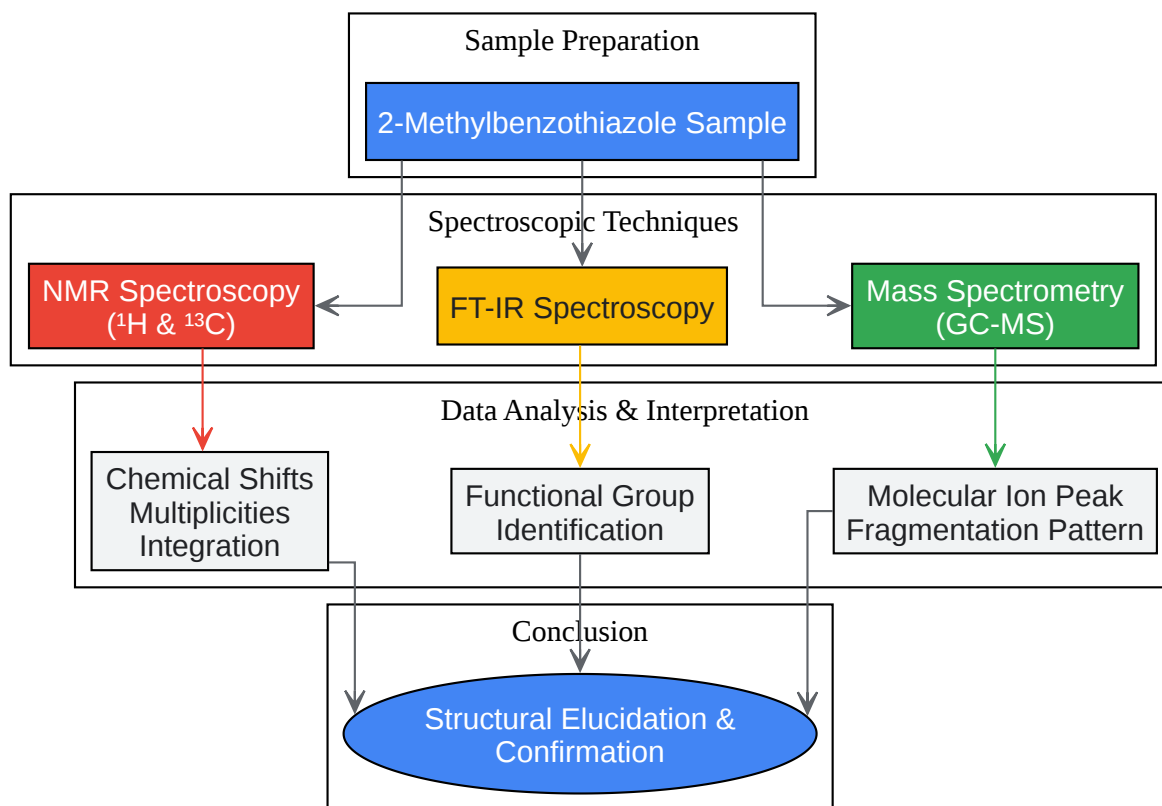
Mass Spectrometry (MS)

- Sample Preparation: A dilute solution of **2-Methylbenzothiazole** in dichloromethane was prepared.
- Instrumentation: The analysis was performed on an Agilent 7890B Gas Chromatograph coupled to an Agilent 5977A Mass Selective Detector.
- Gas Chromatography (GC) Conditions:
 - Column: HP-5ms (30 m x 0.25 mm, 0.25 μm film thickness)

- Inlet Temperature: 250 °C
- Oven Program: Initial temperature of 50 °C held for 2 minutes, then ramped to 280 °C at a rate of 10 °C/min.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Mass Spectrometry (MS) Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV
 - Mass Range: m/z 40-400
 - Source Temperature: 230 °C
 - Quadrupole Temperature: 150 °C

Spectroscopic Analysis Workflow

The logical workflow for the comprehensive spectroscopic analysis of **2-Methylbenzothiazole** is illustrated in the following diagram. This process outlines the sequential steps from sample acquisition to final structural confirmation.



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Caption: Workflow for the spectroscopic characterization of **2-Methylbenzothiazole**.

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